6-Methylchroman-4-amine

Description

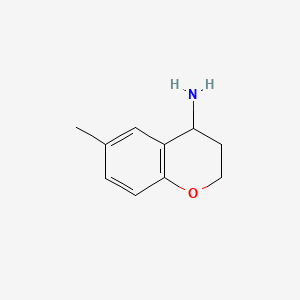

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9H,4-5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNRUKZCRQFUCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCC2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585687 |

Source

|

| Record name | 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638220-39-0 |

Source

|

| Record name | 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-6-Methylchroman-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-6-Methylchroman-4-amine hydrochloride, a chiral amine derivative of the chroman scaffold, represents a molecule of significant interest in contemporary medicinal chemistry. The chroman nucleus is a privileged structure found in a variety of biologically active natural products and synthetic compounds.[1] This guide provides a comprehensive technical overview of (S)-6-Methylchroman-4-amine hydrochloride, including its precise chemical identity, a proposed enantioselective synthetic strategy, key physicochemical properties, and its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases. The strategic incorporation of a methyl group at the 6-position and the stereochemically defined amine at the 4-position of the chroman ring system are critical determinants of its biological activity. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

The IUPAC name for (S)-6-Methylchroman-4-amine hydrochloride is (4S)-6-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride .[2] This nomenclature precisely defines the molecular architecture: a chroman ring system with a methyl group at the 6-position and an amine group at the 4-position, with the stereochemistry at the chiral center (C4) designated as (S). The hydrochloride salt form is also specified.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | (4S)-6-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | [2] |

| CAS Number | 1392218-82-4 | [2][3] |

| Molecular Formula | C₁₀H₁₄ClNO | [2][3] |

| Molecular Weight | 199.68 g/mol | [2] |

| Synonyms | (S)-6-Methylchroman-4-amine HCl, (4S)-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | [2][3][4] |

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. A summary of the key computed and reported properties of (S)-6-Methylchroman-4-amine hydrochloride is presented below.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [5] |

| Storage Temperature | 2-8°C under an inert atmosphere | [5] |

| Purity | Typically ≥97% | [3] |

| InChI | 1S/C10H13NO.ClH/c1-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m0./s1 | [2] |

| InChIKey | XDTASUXSWBNHHX-FVGYRXGTSA-N | [2] |

| SMILES | CC1=CC2=C(C=C1)OCC[C@@H]2N.Cl | [2] |

Proposed Enantioselective Synthetic Strategy

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical chemistry, as the stereochemistry of a drug molecule profoundly influences its biological activity. While a specific, detailed experimental protocol for the synthesis of (S)-6-Methylchroman-4-amine hydrochloride is not extensively documented in publicly available literature, a plausible and efficient enantioselective route can be devised based on established methodologies for the asymmetric synthesis of 4-aminochromans.

A logical and field-proven approach involves the asymmetric reduction of a corresponding prochiral ketone, 6-methylchroman-4-one, followed by the introduction of the amine functionality. Biocatalysis, employing enzymes such as transaminases, offers a highly selective and environmentally benign route to chiral amines.

Synthesis of the Prochiral Ketone Precursor

The synthesis of the requisite starting material, 6-methylchroman-4-one, can be achieved through several established synthetic routes. A common method involves the intramolecular cyclization of a suitably substituted phenolic precursor.

Asymmetric Amination

With the prochiral ketone in hand, the crucial asymmetric amination step can be performed. The use of (S)-specific ω-transaminases (ω-TA) has emerged as a powerful tool for the synthesis of chiral amines from prochiral ketones.[6] This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions.

Experimental Protocol: Proposed Asymmetric Synthesis of (S)-6-Methylchroman-4-amine

-

Reaction Setup: In a temperature-controlled reaction vessel, 6-methylchroman-4-one is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7-8).

-

Enzyme and Co-substrate Addition: An (S)-specific ω-transaminase is added to the reaction mixture. A suitable amino donor, such as L-alanine or isopropylamine, is also added in excess. The choice of amino donor is critical as it influences the reaction equilibrium and ease of product purification.[6]

-

By-product Removal (Optional but Recommended): The reaction produces a ketone by-product from the deamination of the amino donor (e.g., pyruvate from L-alanine). To drive the equilibrium towards the desired amine product, a system for by-product removal can be incorporated, such as the use of lactate dehydrogenase (LDH) and NADH to convert pyruvate to lactate.[6]

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, to determine the conversion and enantiomeric excess of the product.

-

Work-up and Purification: Upon completion, the enzyme is removed by centrifugation or filtration. The aqueous reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over a suitable drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

-

Salt Formation: The purified (S)-6-methylchroman-4-amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid in the same or a compatible solvent to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried to yield (S)-6-Methylchroman-4-amine hydrochloride.

Figure 1: Proposed enantioselective synthesis of (S)-6-Methylchroman-4-amine hydrochloride.

Analytical Characterization

The structural elucidation and purity assessment of (S)-6-Methylchroman-4-amine hydrochloride are performed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the chroman ring, the diastereotopic protons of the methylene groups at positions 2 and 3, the methine proton at the chiral center (C4), and the methyl group at C6. The integration of these signals will correspond to the number of protons in each environment. The coupling patterns will provide information about the connectivity of the protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the chroman ring, and the methyl carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the molecular ion [M+H]⁺ of the free base at m/z corresponding to the mass of C₁₀H₁₃NO.

-

Fragmentation Pattern: The fragmentation of the molecular ion in MS/MS experiments can provide valuable structural information. Common fragmentation pathways for amines involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).[7] For 6-methylchroman-4-amine, this could involve the loss of fragments from the chroman ring.

-

Figure 2: A typical analytical workflow for the characterization of (S)-6-Methylchroman-4-amine hydrochloride.

Pharmacological Profile and Potential Applications

The chroman-4-amine scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents, particularly for the treatment of neurodegenerative diseases.[1] The inhibition of key enzymes involved in the pathophysiology of these disorders is a well-established therapeutic strategy.

Rationale for Drug Development

Neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function.[8] A multifactorial approach to treatment is often necessary, targeting various aspects of the disease pathology.

Potential Biological Targets

Based on studies of related chiral chroman amine analogues, (S)-6-Methylchroman-4-amine hydrochloride is a promising candidate for targeting enzymes implicated in neurodegeneration:

-

Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.[1]

-

Monoamine Oxidases (MAO-A and MAO-B): Inhibition of monoamine oxidases A and B can increase the levels of monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine) and has neuroprotective effects, making it a valuable strategy for Parkinson's disease and depression.[1]

Figure 3: Postulated mechanism of action for (S)-6-Methylchroman-4-amine in the context of neurodegenerative diseases.

Conclusion and Future Directions

(S)-6-Methylchroman-4-amine hydrochloride is a chiral molecule with significant potential in the field of drug discovery, particularly for neurological disorders. This guide has provided a comprehensive overview of its chemical identity, a plausible enantioselective synthetic strategy, and its potential pharmacological applications. The chroman-4-amine scaffold is a fertile ground for the development of novel therapeutics, and the specific stereochemistry and substitution pattern of the title compound make it a prime candidate for further investigation.

Future research should focus on the development and optimization of a scalable enantioselective synthesis. Furthermore, detailed in vitro and in vivo pharmacological studies are required to fully elucidate the biological targets, mechanism of action, and therapeutic efficacy of (S)-6-Methylchroman-4-amine hydrochloride. Such studies will be instrumental in advancing this promising molecule through the drug development pipeline.

References

-

Asymmetric Synthesis of Aminochromanes via Intramolecular Indium-Mediated Allylation of Chiral Hydrazones. PMC. Retrieved from [Link]

- Moutayakine, A., et al. (2021). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues.

-

Lead Sciences. (S)-6-Methylchroman-4-amine hydrochloride. Retrieved from [Link]

-

PubChem. (S)-6-Methylchroman-4-amine hydrochloride. Retrieved from [Link]

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

- Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. Retrieved from [Link]

- de Oliveira, A. C. C., et al. (2021).

- Emami, S., & Falahati, M. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.

-

Chemistry LibreTexts. 6.5: Amine Fragmentation. Retrieved from [Link]

- Li, Y., et al. (2022). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 20(2), 221-236.

-

Organic Chemistry Portal. Enantioselective Synthesis of Alcohols and Amines: The Zhang/Tu Synthesis of Eupomatilone-6. Retrieved from [Link]

- Barnham, K. J., & Bush, A. I. (2014). Biological metals and metal-targeting compounds in major neurodegenerative diseases. Chemical Society Reviews, 43(19), 6727-6749.

- Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 731-738.

-

Enantioselective Total Synthesis of (+)-Garsubellin A. PMC. Retrieved from [Link]

- Aliev, G., et al. (2022). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Molecules, 27(19), 6248.

- Li, Y., et al. (2014). A Fragmentation Study of Six C21 Steroidal Aglycones by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. Molecules, 19(6), 7546-7561.

-

Enantioselective Synthesis of 4- and 6-Azaindolines by a Cation-Directed Cyclization. NIH. Retrieved from [Link]

-

Synthesis of Main-Chain Chiral Quaternary Ammonium Polymers for Asymmetric Catalysis Using Quaternization Polymerization. NIH. Retrieved from [Link]

- Barnham, K. J., & Bush, A. I. (2014). Biological metals and metal-targeting compounds in major neurodegenerative diseases. Chemical Society Reviews, 43(19), 6727-6749.

-

Barnham, K. J., & Bush, A. I. (2014). Biological metals and metal-targeting compounds in major neurodegenerative diseases. ResearchGate. Retrieved from [Link]

-

Asymmetric total synthesis of (+)-(2R,4′R,8′R)-α-tocopherol enabled by enzymatic desymmetrization. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (S)-6-Methylchroman-4-amine hydrochloride | C10H14ClNO | CID 71711146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-6-Methylchroman-4-amine hydrochloride - Lead Sciences [lead-sciences.com]

- 4. (S)-6-Methylchroman-4-amine hydrochloride | 1392218-82-4 [sigmaaldrich.com]

- 5. (S)-6-methylchroman-4-amine hydrochloride CAS#: 1392218-82-4 [m.chemicalbook.com]

- 6. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

Introduction: The Chroman Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 6-Methylchroman-4-amine Derivatives

The chroman ring system, a bicyclic heterocycle consisting of a benzene ring fused to a dihydropyran ring, is a cornerstone in medicinal chemistry.[1][2] This scaffold is widely distributed in natural products, such as flavonoids and tocopherols (Vitamin E), and has proven to be a highly potent pharmacophore.[3] Its structural rigidity, combined with the potential for diverse substitutions, allows for precise three-dimensional orientation of functional groups, making it an ideal template for designing molecules that interact with specific biological targets. Chroman-4-one derivatives, key precursors to the amine derivatives, exhibit a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[3][4][5] The absence of the C2-C3 double bond in chromanones, compared to their chromone counterparts, leads to significant variations in their biological profiles.[3]

This guide focuses specifically on This compound derivatives , a subclass that has garnered significant interest for its therapeutic potential, particularly in the realm of neurodegenerative diseases.[1][2] We will explore the synthesis, mechanisms of action, and structure-activity relationships of these compounds, providing field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Core Synthesis Strategy: From Chromanone to Bioactive Amine

The primary route to synthesizing this compound derivatives is a robust and efficient two-stage process. The causality behind this choice lies in the accessibility of the starting materials and the high-yield, chemoselective nature of the reactions involved.

-

Stage 1: Synthesis of the 6-Methylchroman-4-one Precursor: The synthesis typically begins with a Friedel-Crafts acylation reaction between a substituted phenol (e.g., resorcinol) and a suitable carboxylic acid in the presence of a Lewis acid, followed by an intramolecular cyclization to form the chroman-4-one ring system.[4] This foundational step establishes the core bicyclic structure.

-

Stage 2: Reductive Amination to Form the Target Amine: The key transformation is the reductive amination of the 6-Methylchroman-4-one precursor.[1] This is a highly reliable method for converting a ketone to an amine. The ketone is first reacted with an amine (or ammonia) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This one-pot reaction is favored for its efficiency and for minimizing the isolation of the potentially unstable imine intermediate.

The overall synthetic workflow is depicted below.

Caption: General synthesis pathway for this compound derivatives.

Key Biological Activities and Therapeutic Potential

The introduction of the amine group at the 4-position of the 6-methylchroman scaffold unlocks significant therapeutic potential, primarily targeting enzymes implicated in neurodegeneration.

Neuroprotective Effects: A Focus on Alzheimer's Disease

A major thrust of research into chroman-4-amine derivatives is their application in treating neurodegenerative disorders like Alzheimer's disease.[6] The therapeutic strategy often revolves around modulating neurotransmitter levels and inhibiting key enzymes involved in disease pathology.[2]

Mechanism of Action: Cholinesterase Inhibition The cholinergic hypothesis of Alzheimer's posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[2] this compound derivatives have been identified as potent inhibitors of cholinesterase enzymes, particularly butyrylcholinesterase (BuChE) and, to some extent, acetylcholinesterase (AChE).[1][2] By inhibiting these enzymes, the derivatives prevent the breakdown of acetylcholine in the synaptic cleft, thereby increasing its availability and enhancing cholinergic neurotransmission.

Kinetic studies have revealed that these compounds often act as mixed-type inhibitors , meaning they can bind to both the free enzyme and the enzyme-substrate complex.[1] This dual-binding mechanism can be more effective than purely competitive or non-competitive inhibition. The interaction with the enzyme's active site has been further elucidated through molecular docking and Saturation Transfer Difference (STD)-NMR experiments.[1]

Caption: Mechanism of cholinesterase inhibition by this compound derivatives.

In addition to cholinesterase inhibition, some chroman derivatives are being investigated for their ability to inhibit monoamine oxidase (MAO) and β-secretase (BACE-1), other key enzyme targets in Alzheimer's pathology.[1][7]

Quantitative Data: Cholinesterase Inhibition

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency.

| Compound Class | Target Enzyme | IC₅₀ Range (µM) | Reference |

| gem-dimethylchroman-4-amine | eqBuChE | 7.6 - 67 | [1] |

| gem-dimethylchroman-4-ol | eqBuChE | 2.9 - 7.3 | [1] |

| Spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes] | AChE | 3.60 | [8] |

| Spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes] | BChE | 4.40 | [8] |

Anticancer Activity

The broader family of chromanones and related benzopyran-based compounds has demonstrated significant cytotoxic effects against various human cancer cell lines.[9][10] Studies have evaluated derivatives against leukemia (HL-60, MOLT-4, K562), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (LS180) cell lines.[9][11] While specific data for 6-methyl-4-amine derivatives is still emerging, the chroman-2,4-dione and chromen-4-one scaffolds have shown higher potency in some assays.[9][10] The proposed mechanism often involves the induction of apoptosis, and structure-activity relationship studies suggest that substitutions at various positions on the chroman ring can modulate this cytotoxic potential.[11][12]

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7,8-DHMC (n-decyl at C3) | K562 | 42.4 | [11] |

| 7,8-DHMC (n-decyl at C3) | LS180 | 25.2 | [11] |

| 7,8-DHMC (n-decyl at C3) | MCF-7 | 25.1 | [11] |

| Chroman-2,4-dione (Cpd 13) | MOLT-4 | 24.4 | [9][10] |

| Chroman-2,4-dione (Cpd 13) | HL-60 | 42.0 | [9][10] |

Antimicrobial and Other Activities

Chroman-4-one precursors and their thio-analogs (thiochroman-4-ones) have been evaluated for antimicrobial activity.[4][13] Studies have shown that some derivatives exhibit inhibitory effects against both bacteria and fungi, including Candida species.[4] Molecular modeling suggests these compounds may act by inhibiting key fungal enzymes like cysteine synthase or HOG1 kinase.[4] Additionally, the chroman scaffold is associated with potent antioxidant and anti-inflammatory activities, which are beneficial in a host of pathological conditions, from cardiovascular disease to neurodegeneration.[3][14][15]

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and trustworthiness, all described protocols must function as self-validating systems, with built-in controls and clear endpoints.

Protocol 1: Synthesis of a this compound Derivative

This protocol outlines a general method for the reductive amination of 6-Methylchroman-4-one.

Objective: To synthesize a secondary amine derivative of this compound.

Materials:

-

6-Methylchroman-4-one

-

Primary amine (e.g., Benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic Acid (catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 6-Methylchroman-4-one (1.0 eq) and the primary amine (1.2 eq) in anhydrous DCE.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1 hour. Causality: The acid catalyzes the dehydration step required to form the C=N double bond of the imine intermediate.

-

Reduction: Add the reducing agent, NaBH(OAc)₃ (1.5 eq), portion-wise to the stirring mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it will not readily reduce the starting ketone but will efficiently reduce the protonated imine intermediate.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting chromanone is consumed (typically 4-12 hours).

-

Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure this compound derivative.

-

Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Cytotoxicity Evaluation using MTT Assay

This protocol describes a standard colorimetric assay to assess the cytotoxic effects of the synthesized derivatives on a cancer cell line.

Objective: To determine the IC₅₀ value of a test compound.

Caption: Standard workflow for an MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Culture: Plate human cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Application: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Validation & Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound derivatives represent a promising class of bioactive molecules with significant potential, particularly as neuroprotective agents for the treatment of Alzheimer's disease. Their activity as cholinesterase inhibitors is well-supported, and the chroman scaffold's broader biological profile, including anticancer and antimicrobial properties, suggests that these derivatives could be versatile therapeutic leads.

Future research should focus on expanding the library of 6-methyl substituted derivatives to perform more detailed structure-activity relationship studies. This will allow for the fine-tuning of potency and selectivity for specific enzyme targets. Furthermore, exploring multi-target directed ligands (MTDLs) that can simultaneously address different aspects of a complex disease's pathology—such as cholinesterase inhibition, β-amyloid aggregation, and oxidative stress—could lead to the development of next-generation therapeutics with enhanced efficacy.

References

- Di Giovanni, C., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. PubMed.

- BenchChem. (2025). Application of (R)

- dos Santos, G. A., et al. (2024).

- Jalili-Baleh, L., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology.

- PubChem. (n.d.). (S)-6-Methylchroman-4-amine hydrochloride.

- Sardari, S., et al. (2019). Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds.

- Sardari, S., et al. (2019). Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. PubMed.

- Kumar, R., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central.

- Ramalingam, K., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed.

- Letafat, B., et al. (2020). Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups.

- Emami, S., & Falahati, M. (2021). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.

- Chourasiya, A., et al. (2018). In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer's Agents. PubMed Central.

- Bartolini, M., et al. (2007). Carnitine and its derivatives in cardiovascular disease. PubMed.

- Silva, A. M. S., & Faustino, H. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed Central.

- Silvestrin, S., et al. (2019).

- da Cunha, E. F. F., et al. (2021). 7-Amine-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes]: Synthesis and cholinesterase inhibitory activity of structurally modified tacrines. PubMed.

- Chen, J., et al. (2021). Bromodomain-containing protein 4 and its role in cardiovascular diseases. PubMed.

Sources

- 1. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 5. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Manganese Enhanced MRI for Use in Studying Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer’s Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Amine-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes]: Synthesis and cholinesterase inhibitory activity of structurally modified tacrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carnitine and its derivatives in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bromodomain-containing protein 4 and its role in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Privileged Scaffold: A Technical History of Chroman-4-Amine Compounds

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the discovery and historical development of chroman-4-amine compounds. As a senior application scientist, the following narrative is structured to deliver not just a chronological account, but a causal analysis of the synthetic strategies and therapeutic rationale that have cemented the chroman-4-amine core as a privileged scaffold in modern medicinal chemistry.

The Progenitor: Chroman-4-one as a Cornerstone in Heterocyclic Chemistry

The story of chroman-4-amines is intrinsically linked to their chemical precursors, the chroman-4-ones. The chroman-4-one framework, a fusion of a benzene ring and a dihydropyranone ring, is a structural motif widely distributed in nature, most notably in the flavonoid family of plant polyphenols[1]. Compounds like naringenin and eriodictyol, which are technically 2-phenyl-chroman-4-ones (flavanones), have long been recognized for a spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties[1][2].

This natural precedent established the chroman-4-one skeleton as a "privileged structure" in the eyes of medicinal chemists—a molecular framework with a high propensity for binding to biological targets and eliciting therapeutic effects[1][3]. The initial focus of synthetic chemists, therefore, was not on the amine derivatives but on accessing the core ketone scaffold itself.

Foundational Synthetic Strategies for Chroman-4-one

Early and enduring methods to construct the chroman-4-one core laid the groundwork for all subsequent derivatizations. A cornerstone of this synthesis is the intramolecular cyclization of a phenolic precursor. A representative classical approach involves the reaction of a phenol with an α,β-unsaturated acid or its equivalent, followed by cyclization.

A more direct and widely adopted strategy involves the condensation of a 2'-hydroxyacetophenone with an aldehyde. This reaction proceeds through a base-catalyzed aldol condensation, followed by an intramolecular oxa-Michael addition to furnish the chroman-4-one ring system. The advent of microwave-assisted organic synthesis has significantly refined this process, drastically reducing reaction times and often improving yields[2].

| Reaction Type | Key Reagents | Conditions | Advantages |

| Intramolecular Cyclization | Phenol, 3-bromopropionic acid, Lewis acid | Stepwise, often requires strong acid | Access to diverse substitution patterns |

| Aldol/Oxa-Michael Cascade | 2'-hydroxyacetophenone, Aldehyde, Base (e.g., DIPA) | Conventional heating or Microwave | One-pot, efficient for 2-substituted chromanones[2] |

Below is a generalized workflow for the synthesis of the chroman-4-one precursor, a critical first step before the introduction of the amine functionality.

Caption: Foundational workflow for chroman-4-one synthesis.

The Pivotal Transformation: Emergence of the Chroman-4-Amine

With robust methods for synthesizing the chroman-4-one core established, the introduction of an amine functionality at the C4 position marked a significant leap in the therapeutic exploration of this scaffold. The conversion of the carbonyl group to an amine transforms the molecule's electronic and steric properties, introducing a basic center capable of forming salt bridges and participating in crucial hydrogen bond interactions with biological targets. This modification has proven particularly fruitful in the pursuit of agents targeting the central nervous system[4].

Historical Perspective: The Leuckart Reaction

While a definitive first synthesis of a simple, unsubstituted chroman-4-amine is not prominently documented in easily accessible historical literature, the chemical principles of the time point towards established methods of reductive amination. The Leuckart reaction , discovered in 1885, stands as a prime candidate for the earliest attempts at this conversion[5][6].

The Leuckart reaction facilitates the conversion of aldehydes or ketones to amines using ammonium formate or formamide as both the nitrogen source and the reducing agent[5]. This one-pot procedure, though often requiring high temperatures, would have been a logical and accessible method for early 20th-century organic chemists to explore the amination of readily available chroman-4-ones[7][8].

The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced by a hydride transfer from formate or a related species[9].

Caption: Probable historical route via the Leuckart reaction.

Experimental Protocol: A Representative Leuckart-Wallach Amination

The following is a generalized protocol representative of the Leuckart-Wallach reaction, a variation of the Leuckart reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the chroman-4-one substrate (1.0 eq), ammonium formate (3.0-5.0 eq), and formic acid (excess, to act as solvent and reagent).

-

Heating: Heat the reaction mixture to a high temperature, typically between 160-185 °C, for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: After cooling, the reaction mixture is made basic by the careful addition of a concentrated NaOH solution.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or dichloromethane.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude amine may require further purification by distillation or chromatography.

This classical method, while historically significant, often suffers from the need for high temperatures and the formation of N-formylated byproducts[8].

Modern Synthetic Evolution: Catalytic Reductive Amination

The limitations of the Leuckart reaction spurred the development of milder and more selective methods for reductive amination. Modern approaches typically involve a two-step process occurring in a single pot: the formation of an imine or enamine intermediate, followed by its immediate reduction.

This is most commonly achieved using specialized hydride reducing agents that are selective for the iminium ion over the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and, more recently, sodium triacetoxyborohydride (NaBH(OAc)₃) have become the reagents of choice for this transformation due to their mild nature and excellent functional group tolerance[10].

Key Modern Reducing Agents for Reductive Amination

| Reagent | Abbreviation | Key Features |

| Sodium Cyanoborohydride | NaBH₃CN | Effective at acidic pH; toxic cyanide byproducts[10] |

| Sodium Triacetoxyborohydride | STAB / NaBH(OAc)₃ | Weaker, more selective reductant; less toxic; widely used[10] |

| Catalytic Hydrogenation | H₂/Pd, Pt, or Ni | "Green" method; can be incompatible with other reducible groups[10] |

The general mechanism for modern direct reductive amination is a testament to the increased control and efficiency achieved in contemporary organic synthesis.

Experimental Protocol: Modern Reductive Amination using STAB

-

Imine Formation: To a solution of the chroman-4-one (1.0 eq) and the desired amine (as a salt, e.g., ammonium acetate or a primary amine hydrochloride, 1.5 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a mild acid catalyst such as acetic acid. Stir at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling.

-

Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring its completion by TLC or LC-MS.

-

Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent. The combined organic layers are then washed with brine, dried over anhydrous sulfate, filtered, and concentrated. The final product is purified by column chromatography.

This modern approach offers higher yields, greater substrate scope, and proceeds under significantly milder conditions than its historical predecessors, making it the standard method in contemporary drug discovery for accessing the chroman-4-amine scaffold.

Therapeutic Significance and Future Outlook

The chroman-4-amine scaffold is a core component of numerous compounds investigated for a wide range of diseases. The amine group provides a critical handle for modulating pharmacokinetics and pharmacodynamics. For instance, chroman-4-amine derivatives have been synthesized and evaluated as potent inhibitors of butyrylcholinesterase (BuChE) and monoamine oxidase (MAO), enzymes implicated in the pathology of neurodegenerative disorders like Alzheimer's disease[5]. The ability to readily synthesize diverse libraries of these compounds has allowed for extensive structure-activity relationship (SAR) studies, optimizing potency and selectivity for various biological targets[2].

The journey from a naturally occurring ketone scaffold to a synthetically versatile and therapeutically relevant amine has been a multi-generational effort. It showcases a fundamental principle of medicinal chemistry: the strategic modification of a privileged core to unlock new and potent biological activities. The history of the chroman-4-amine is a testament to the enduring power of synthetic organic chemistry to both understand and harness the therapeutic potential of complex molecules.

References

-

Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Source: Journal of Medicinal Chemistry - ACS Publications | URL: [Link]

-

Title: Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | Source: MDPI | URL: [Link]

-

Title: Chromanone and flavanone synthesis | Source: Organic Chemistry Portal | URL: [Link]

-

Title: Leuckart reaction - Wikipedia | Source: Wikipedia | URL: [Link]

-

Title: Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities | Source: ResearchGate | URL: [Link]

-

Title: Synthesis of chroman-4-one | Source: PrepChem.com | URL: [Link]

-

Title: Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC | Source: PubMed Central | URL: [Link]

-

Title: A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | Source: MDPI | URL: [Link]

-

Title: STUDIES ON THE LEUCKART REACTION | Source: Semantic Scholar | URL: [Link]

-

Title: Reductive amination - Wikipedia | Source: Wikipedia | URL: [Link]

-

Title: The Leuckart Reaction | Source: Chemistry LibreTexts | URL: [Link]

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

Spectroscopic data (NMR, IR, MS) of 6-Methylchroman-4-amine

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methylchroman-4-amine

This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this molecule. The methodologies, data interpretation, and underlying scientific reasoning are presented to serve as an authoritative reference.

Introduction: The Significance of the Chroman Scaffold

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of various biologically active compounds, including Vitamin E (α-tocopherol). The introduction of an amine functional group, as in this compound, opens avenues for developing novel therapeutic agents by enabling salt formation, modifying solubility, and providing a key interaction point for biological targets. Accurate and unambiguous structural confirmation is the bedrock of any drug discovery program; therefore, a thorough understanding of the spectroscopic characteristics of such molecules is paramount.

This guide presents a detailed interpretation of predicted spectroscopic data for this compound, establishing a benchmark for its characterization.

Experimental Protocols: Acquiring High-Fidelity Spectroscopic Data

The quality of spectroscopic data is directly dependent on the rigor of the experimental procedure. The following protocols outline the standardized methods for obtaining the NMR, IR, and MS data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.

-

¹H NMR Acquisition :

-

Spectrometer: 500 MHz or higher field instrument.

-

Experiment: Standard proton experiment (zg30 pulse sequence).

-

Parameters: Spectral width of 16 ppm, acquisition time of 3 seconds, relaxation delay of 2 seconds, 16 scans.

-

Processing: Apply a 0.3 Hz line broadening exponential function before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition :

-

Experiment: Proton-decoupled carbon experiment (zgpg30 pulse sequence).

-

Parameters: Spectral width of 240 ppm, acquisition time of 1.2 seconds, relaxation delay of 2 seconds, 1024 scans.

-

Processing: Apply a 1.0 Hz line broadening exponential function. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).[1]

-

-

D₂O Exchange : To confirm the N-H protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the amine protons will disappear or significantly diminish.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Technique : Attenuated Total Reflectance (ATR).

-

Sample Preparation : Place a small amount of neat this compound oil or solid directly onto the ATR crystal.

-

Acquisition :

-

Spectrometer: FTIR spectrometer equipped with a diamond ATR accessory.

-

Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 32 co-added scans.

-

Background: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

-

-

Processing : The resulting spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Technique : Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) at approximately 1 mg/mL.

-

GC Separation :

-

Column: Standard non-polar capillary column (e.g., DB-5ms).

-

Method: Inject 1 µL of the solution. Use a temperature program starting at 100 °C, ramping to 280 °C at 15 °C/min to ensure separation from any impurities.

-

-

MS Detection :

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Spectroscopic Data Analysis and Interpretation

This section provides a detailed breakdown of the predicted spectroscopic data for this compound.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme is used.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H NMR Spectroscopy Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |

| 7.15 | d | 1H | 2.0 | H-5 | Aromatic proton ortho to the methyl group, showing a small meta-coupling. |

| 7.00 | dd | 1H | 8.2, 2.0 | H-7 | Aromatic proton ortho to the oxygen and meta to the methyl group. |

| 6.80 | d | 1H | 8.2 | H-8 | Aromatic proton ortho to the oxygen and coupled to H-7. |

| 4.30 | m | 1H | - | H-2a (axial) | Diastereotopic proton of the methylene group adjacent to the ether oxygen.[3] |

| 4.21 | m | 1H | - | H-2b (equatorial) | Diastereotopic proton of the methylene group adjacent to the ether oxygen.[3] |

| 4.05 | t | 1H | 6.5 | H-4 | Methine proton adjacent to the amine, deshielded by the nitrogen. |

| 2.30 | s | 3H | - | 6-CH₃ | Methyl group on the aromatic ring. |

| 2.15 | m | 1H | - | H-3a | Diastereotopic proton of the methylene group adjacent to the chiral center. |

| 1.85 | m | 1H | - | H-3b | Diastereotopic proton of the methylene group adjacent to the chiral center. |

| 1.60 | br s | 2H | - | -NH₂ | Amine protons, typically a broad singlet, exchangeable with D₂O.[2] |

¹³C NMR Spectroscopy Data

The carbon NMR spectrum reveals the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 152.0 | C-8a | Aromatic quaternary carbon bonded to oxygen. |

| 131.5 | C-6 | Aromatic quaternary carbon bonded to the methyl group. |

| 130.0 | C-7 | Aromatic CH carbon. |

| 128.5 | C-5 | Aromatic CH carbon. |

| 121.0 | C-4a | Aromatic quaternary carbon. |

| 117.0 | C-8 | Aromatic CH carbon. |

| 65.0 | C-2 | Aliphatic CH₂ carbon adjacent to the ether oxygen. |

| 48.5 | C-4 | Aliphatic CH carbon adjacent to the amine nitrogen.[4] |

| 32.0 | C-3 | Aliphatic CH₂ carbon. |

| 20.5 | 6-CH₃ | Methyl group carbon. |

Infrared (IR) Spectroscopy Data

The IR spectrum identifies the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3380, 3310 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3050 | Medium | C-H Aromatic Stretch | Ar-H |

| 2950, 2870 | Medium-Strong | C-H Aliphatic Stretch | -CH₂-, -CH₃, -CH- |

| 1610 | Medium | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1580, 1490 | Strong | C=C Aromatic Ring Stretch | Aromatic Ring |

| 1230 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| 1120 | Strong | C-N Stretch | Aliphatic Amine |

Expert Interpretation : The presence of a primary amine is strongly indicated by the characteristic pair of sharp bands around 3380 and 3310 cm⁻¹.[2][5] This doublet arises from the asymmetric and symmetric stretching modes of the N-H bonds, respectively. This feature, combined with the strong C-O-C ether stretch at 1230 cm⁻¹, provides immediate confirmation of the two key functional groups.[6]

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

-

Molecular Formula : C₁₀H₁₃NO

-

Molecular Weight : 163.10 g/mol

-

Nitrogen Rule : The molecule contains one nitrogen atom, so the molecular ion (M⁺) peak is expected to have an odd mass-to-charge ratio (m/z).[7][8][9]

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 163 | [C₁₀H₁₃NO]⁺˙ | Molecular Ion (M⁺) |

| 146 | [M - NH₃]⁺˙ | Loss of ammonia |

| 134 | [M - C₂H₅]⁺˙ | Retro-Diels-Alder (RDA) type cleavage of the dihydropyran ring |

| 121 | [M - C₂H₄N]⁺ | Alpha-cleavage with loss of the C₃-C₄ bond and subsequent rearrangement |

| 106 | [C₇H₆O]⁺ | Fragmentation of the chroman ring |

Primary Fragmentation Pathway: Alpha-Cleavage

The most characteristic fragmentation for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[2][10][11] This process results in a resonance-stabilized iminium cation.

Caption: Dominant alpha-cleavage fragmentation pathway in this compound.

Integrated Workflow for Structural Elucidation

The process of characterizing a novel compound like this compound is a systematic workflow that integrates multiple spectroscopic techniques.

Caption: Integrated workflow for the spectroscopic characterization of a novel compound.

Conclusion

The structural characterization of this compound is unequivocally achieved through the synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key primary amine and ether functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The predicted data and interpretations presented in this guide serve as a robust framework for researchers working with this compound and other chroman derivatives, ensuring data integrity and accelerating research and development efforts.

References

-

Organic Chemistry | OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Available at: [Link]

-

JoVE. (2023, April 30). Mass Spectrometry of Amines. Available at: [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

-

Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. Available at: [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link]

-

Illinois State University. Infrared Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Available at: [Link]

-

Semantic Scholar. Three-Component Reaction of 3‑Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides. Available at: [Link]

-

MDPI. (2023, July 14). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available at: [Link]

-

ACS Publications. (2022, December 30). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. Available at: [Link]

-

SciSpace. The NMR Spectra of Some Chroman Derivatives. Available at: [Link]

-

ResearchGate. The NMR interpretations of some heterocyclic compounds. Available at: [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

ACS Publications. (1965, February 1). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 584354, 6-Methyl-4-chromanone. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71711146, (S)-6-Methylchroman-4-amine hydrochloride. Available at: [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Available at: [Link]

-

Royal Society of Chemistry. (2022, December 21). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Available at: [Link]

-

Organic Syntheses. Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation. Available at: [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

YouTube. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Available at: [Link]

-

SpectraBase. 6-Methyl-4-chromanone - Optional[13C NMR] - Spectrum. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 65719918, (S)-6-Bromo-8-methylchroman-4-amine. Available at: [Link]

-

SpectraBase. 6-Methyl-4-chromanone. Available at: [Link]

-

Lead Sciences. (S)-6-Methylchroman-4-amine hydrochloride. Available at: [Link]

-

ResearchGate. N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ). Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Pharmaffiliates. (S)-6-Methylchroman-4-amine. Available at: [Link]

-

Compound Interest. A guide to 13C NMR chemical shift values. Available at: [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of methylamine. Available at: [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Available at: [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. youtube.com [youtube.com]

- 7. Video: Mass Spectrometry of Amines [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

Physicochemical properties of 6-Methylchroman-4-amine

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methylchroman-4-amine

Executive Summary

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its chroman scaffold, featuring a chiral center at the C4 position, makes it a valuable intermediate for synthesizing complex, pharmacologically active molecules.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective handling, reaction optimization, formulation, and for predicting its behavior in biological systems. This guide provides a detailed analysis of the core physicochemical attributes of this compound, including its molecular structure, basicity (pKa), solubility, and thermal characteristics. It further outlines authoritative, field-proven experimental protocols for the precise determination of these properties, ensuring scientific integrity and reproducibility for researchers and drug development professionals.

Chemical Identity and Structure

This compound, systematically named 6-methyl-3,4-dihydro-2H-chromen-4-amine, is an organic compound featuring a chroman ring system substituted with a methyl group at the 6-position and an amine group at the 4-position.[1] The presence of a stereocenter at the C4 position means the compound exists as a pair of enantiomers, (R)- and (S)-6-Methylchroman-4-amine, or as a racemic mixture.[2][3] In laboratory and commercial setting, it is frequently supplied as a more stable and soluble hydrochloride salt.[2][4]

Key Identifiers:

-

CAS Numbers:

Core Physicochemical Properties

The following table summarizes the key physicochemical data for this compound. It is important to note that experimental values can vary based on the specific form of the compound (free base vs. salt, racemate vs. enantiomer) and the analytical method used.

| Property | Value | Source / Method |

| IUPAC Name | 6-methyl-3,4-dihydro-2H-chromen-4-amine | PubChem[1] |

| Molecular Formula | C₁₀H₁₃NO | Benchchem[1] |

| Molecular Weight | 163.22 g/mol (Free Base) | Benchchem[1][3] |

| 199.68 g/mol (HCl Salt) | Sigma-Aldrich[2] | |

| Physical Form | Solid (HCl Salt) | Sigma-Aldrich |

| Boiling Point | ~256 °C (Free Base) | ChemicalBook[1][6] |

| Density | ~1.079 g/cm³ (Free Base) | ChemicalBook[1][6] |

| pKa | 8.84 ± 0.20 (Predicted) | ChemicalBook[6] |

Detailed Property Analysis and Experimental Determination

Acidity/Basicity (pKa)

The basicity of the primary amine group is a critical parameter, governing the compound's ionization state at different pH values. The predicted pKa of the conjugate acid of this compound is approximately 8.84.[6] This value indicates that at physiological pH (~7.4), a significant portion of the compound will exist in its protonated, cationic form. This has profound implications for its solubility, membrane permeability, and interaction with biological targets.

Expert Insight: The pKa value is fundamental in drug development. A compound with a pKa of 8.84 will be over 90% ionized in the stomach (pH 1-2) and largely ionized in the blood (pH 7.4), enhancing aqueous solubility but potentially reducing passive diffusion across cell membranes. Understanding this property is essential for designing oral formulations and predicting pharmacokinetic behavior.

Protocol for pKa Determination via Potentiometric Titration

This protocol describes a self-validating system for accurate pKa measurement.

-

System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C). This ensures the accuracy of the core measurement.

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound HCl salt and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. The HCl salt form is used to start the titration from a fully protonated state.

-

Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Titrate the solution with a standardized, carbonate-free titrant (e.g., 0.1 M NaOH) using a calibrated auto-burette for precise volume additions.

-

Data Acquisition: Record the pH value after each incremental addition of the titrant. Collect data points at smaller intervals near the equivalence point to ensure high resolution.

-

Data Analysis: Plot the first derivative (dpH/dV) or second derivative (d²pH/dV²) of the titration curve to accurately determine the equivalence point. The pKa is the pH value at the half-equivalence point (the point at which half of the amine has been neutralized).

-

Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.

Caption: Workflow for Potentiometric pKa Determination.

Solubility Profile

The solubility of amines is highly dependent on their molecular weight and the pH of the medium.[7] As an amine with ten carbon atoms, this compound (free base) is expected to have low solubility in water but good solubility in organic solvents like ether, benzene, and dichloromethane.[7][8] The formation of the hydrochloride salt drastically increases aqueous solubility due to the ionic nature of the ammonium salt.

Expert Insight: In drug development, solubility is a "make-or-break" property. Poor aqueous solubility can lead to low bioavailability. The ability to form a soluble salt is a key strategy to overcome this. Kinetic and thermodynamic solubility studies are crucial. Kinetic solubility (measured by precipitating from a DMSO stock) predicts behavior in early screening, while thermodynamic solubility (equilibrium) is vital for formulation.

Protocol for Qualitative Solubility Assessment

-

Solvent Selection: Prepare a panel of relevant solvents, including deionized water, buffered solutions (pH 2.0, 7.4), 0.9% saline, ethanol, methanol, and dichloromethane.

-

Sample Addition: To 1 mL of each solvent in a separate vial, add approximately 1-2 mg of this compound.

-

Mixing: Vigorously vortex each vial for 1-2 minutes.

-

Observation: Visually inspect for complete dissolution. If the solid dissolves, add another 1-2 mg and repeat until the solution is saturated (solid remains).

-

Classification: Classify the solubility based on standard pharmaceutical definitions (e.g., very soluble, soluble, sparingly soluble, insoluble).

Thermal Properties

Expert Insight: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point of a crystalline solid. It provides not only the melting temperature (often as an onset and peak) but also the enthalpy of fusion (ΔHfus), which is a measure of crystal lattice energy. For a salt, DSC can also reveal decomposition events, which are critical for determining the compound's thermal stability during storage and manufacturing.

Protocol for Melting Point Determination via DSC

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using a certified indium standard (Melting Point: 156.6 °C).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound HCl into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan to use as a reference.

-

Thermal Program: Place both the sample and reference pans into the DSC cell. Heat the sample under a nitrogen purge (to prevent oxidation) at a controlled rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 300 °C).

-

Data Acquisition: Record the differential heat flow into the sample versus temperature.

-

Data Analysis: The melting event will appear as an endothermic peak on the thermogram. The melting point is typically reported as the onset temperature of this peak. The integrated area of the peak corresponds to the enthalpy of fusion.

Caption: Workflow for Melting Point Analysis using DSC.

Spectroscopic and Structural Characterization

While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features based on its functional groups and the related compound, 6-Methyl-4-chromanone.[9]

-

¹H NMR: Expected signals would include aromatic protons on the benzene ring (with splitting patterns influenced by substitution), diastereotopic protons of the CH₂ groups in the heterocyclic ring, a methine proton (CH-NH₂) at the C4 position, and a singlet for the methyl group protons. The NH₂ protons may appear as a broad singlet.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the aliphatic carbons of the chroman ring, and the methyl carbon. The carbon attached to the amine group (C4) would appear in the aliphatic region.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring (~1600 cm⁻¹), and a strong C-O-C ether stretch.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the exact mass of the molecule (163.22 for the free base) would be observed. Fragmentation patterns would likely involve the loss of the amine group and cleavage of the heterocyclic ring.

Conclusion

This compound is a structurally important building block whose utility in research and development is underpinned by its physicochemical properties. Its basicity, characterized by a pKa of ~8.84, dictates its high degree of protonation and aqueous solubility in acidic to neutral conditions, particularly as a hydrochloride salt. Its thermal stability is adequate for typical synthetic applications. A thorough experimental characterization using the standardized protocols outlined in this guide is essential for any scientist aiming to leverage this versatile compound in their work, ensuring reproducible results and providing a solid foundation for further development in medicinal chemistry and materials science.

References

-

(S)-6-Methylchroman-4-amine hydrochloride - Lead Sciences. (URL: [Link])

-

(S)-6-Methylchroman-4-amine | CAS No: 1018978-88-5 | Pharmaffiliates. (URL: [Link])

-

Experiment 27 - Amines and Amides - Jay C. McLaughlin. (URL: [Link])

-

Experiment 13 – Properties of Amines and Amides - Moorpark College. (URL: [Link])

-

Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation - Organic Syntheses. (URL: [Link])

-

(S)-6-Methylchroman-4-amine hydrochloride | C10H14ClNO | CID 71711146 - PubChem. (URL: [Link])

-

Physical Properties of Amines – Solubility, Melting and Boiling Point - EMBIBE. (URL: [Link])

-

6-Methyl-4-chromanone | C10H10O2 | CID 584354 - PubChem. (URL: [Link])

-

(S)-6-Bromo-8-methylchroman-4-amine | C10H12BrNO | CID 65719918 - PubChem. (URL: [Link])

-

Amines: Structure, Properties, and Reactions | Solubility of Things. (URL: [Link])

-

General Equation to Estimate the Physicochemical Properties of Aliphatic Amines - NIH. (URL: [Link])

-

6-Methyl-4-chromanone - Spectrum - SpectraBase. (URL: [Link])

-

(S)-8-Methylchroman-4-amine | C10H13NO | CID 51557108 - PubChem. (URL: [Link])

-

(4R)-6-chloro-2,2,7-trimethyl-chroman-4-amine - PubChem. (URL: [Link])

-

pKa of the Amine and Equilibrium Constants (Kad) for Addition Intermediate Formation - ResearchGate. (URL: [Link])

-

Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (URL: [Link])

-

7-Amine-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes]: Synthesis and cholinesterase inhibitory activity - PubMed. (URL: [Link])

-

pKa Data Compiled by R. Williams. (URL: [Link])

-

8-Methylchroman-4-amine | C10H13NO | CID 16244408 - PubChem. (URL: [Link])

-

Equilibrium pKa Table (DMSO Solvent and Reference) - Organic Chemistry Data. (URL: [Link])

-

6-Hydroxy-4-methyl-2-benzopyrone | C10H8O3 | CID 75409 - PubChem. (URL: [Link])

-

4-Methyloxan-4-amine | C6H13NO | CID 18437373 - PubChem. (URL: [Link])

-

4-Hydroxy-6-methylcoumarin | C10H8O3 | CID 54686349 - PubChem. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. (S)-6-Methylchroman-4-amine hydrochloride - Lead Sciences [lead-sciences.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (R)-6-Methylchroman-4-amine hydrochloride | 730980-47-9 [sigmaaldrich.com]

- 5. (S)-6-Methylchroman-4-amine hydrochloride | C10H14ClNO | CID 71711146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 638220-39-0 CAS MSDS (6-METHYL-CHROMAN-4-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. embibe.com [embibe.com]

- 8. moorparkcollege.edu [moorparkcollege.edu]

- 9. 6-Methyl-4-chromanone | C10H10O2 | CID 584354 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Targeting Potential of 6-Methylchroman-4-amine

Abstract

The chroman scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its prevalence in a vast array of natural products and its versatile biological activities.[1][2][3] This guide focuses on a specific derivative, 6-Methylchroman-4-amine, and explores its potential as a therapeutic agent. While direct research on this specific molecule is limited, a comprehensive analysis of structurally related chroman-4-amine and chroman-4-one compounds allows for the logical extrapolation of promising therapeutic targets. This document synthesizes existing data to propose primary therapeutic avenues in neurodegenerative disorders, oncology, and inflammatory diseases. We provide a rationale for target selection, detailed experimental protocols for validation, and a forward-looking perspective on the drug development trajectory for this compound class.

The Chroman-4-amine Scaffold: A Foundation for Diverse Pharmacology

The chroman ring system is a core component of numerous biologically active compounds, including flavonoids and tocopherols (Vitamin E).[4] The structural rigidity and synthetic tractability of the chroman-4-one and its amine derivatives make them ideal starting points for drug discovery.[3][4][5] These scaffolds have been reported to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][6][7]

The introduction of an amine group at the C-4 position and a methyl group at the C-6 position of the chroman ring, as in this compound, creates a chiral center and introduces a basic nitrogen atom, significantly influencing its physicochemical properties and potential interactions with biological targets. Specifically, chroman-4-amine derivatives have shown promise as modulators of enzymes central to the pathophysiology of neurodegenerative diseases.[8][9]

| Compound Class | Reported Biological Activities | Key Molecular Targets/Pathways | References |

| Chroman-4-ones | Anticancer, Anti-inflammatory, Antimicrobial, Antioxidant, Antidiabetic | TLR4/MAPK Pathway, SIRT2, α-glucosidase | [1][4][10] |

| Thiochroman-4-ones | Anticancer, Antileishmanial, Antibacterial | Not fully elucidated | [1][11][12] |

| Chroman-4-amines | Neuroprotective (Anti-Alzheimer's) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase (MAO) | [8][9] |

| General Chromanes | Antimicrobial, Anti-inflammatory, Anticancer, Antidiabetic | Varied | [6] |

Prioritized Therapeutic Target Area 1: Neurodegenerative Disorders

The most compelling data for chroman-4-amine derivatives lies in their potential to treat neurodegenerative diseases like Alzheimer's.[8][9] The core strategy revolves around modulating key enzymes involved in neurotransmitter degradation and oxidative stress.

Rationale for Target Selection

The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[9] The primary enzymes responsible for its breakdown are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Furthermore, Monoamine Oxidase (MAO) enzymes (MAO-A and MAO-B) contribute to the neurodegenerative process by generating oxidative stress through the breakdown of monoamine neurotransmitters. A study of gem-dimethyl-chroman-4-amine compounds revealed selective inhibition of BChE, with 6-methyl substituted chomane-4-amine showing moderate activity.[8] This provides a direct rationale for investigating this compound as a cholinesterase and MAO inhibitor.

Proposed Mechanism of Action

This compound is hypothesized to act as a dual inhibitor of cholinesterases and MAO. The amine moiety could interact with the catalytic or peripheral anionic site (PAS) of cholinesterases, while the chroman ring system could engage in hydrophobic interactions within the active site gorge.[8] Its interaction with the FAD cofactor in MAO enzymes is also a plausible inhibitory mechanism.

Experimental Validation Workflow

A systematic evaluation is required to confirm and characterize the inhibitory potential of this compound.

Caption: Workflow for validating neuroprotective targets.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol details the measurement of AChE inhibition. A parallel assay can be run for BChE using butyrylthiocholine iodide as the substrate.

-

Reagent Preparation :

-

Phosphate Buffer (PB): 0.1 M, pH 8.0.

-

DTNB (Ellman's Reagent): 39.6 mg in 10 mL PB.